3-(4-fluorobenzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Description
Structure and Key Features This compound features a 4-fluorobenzenesulfonyl group connected via a propanamide linker to a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl moiety (Figure 1). The sulfonyl group acts as a strong electron-withdrawing substituent, influencing reactivity and binding interactions.
Molecular Formula: C23H19FN2O3S2
Molecular Weight: ~454.54 g/mol (calculated by replacing a hydrogen with fluorine in the benzenesulfonyl analog, C23H20N2O3S2, MW 436.54 g/mol ).
Potential Applications The compound is studied for its biological activities, particularly in medicinal chemistry, where fluorinated sulfonyl groups are associated with enhanced metabolic stability and target affinity.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S2/c1-15-2-11-20-21(14-15)30-23(26-20)16-3-7-18(8-4-16)25-22(27)12-13-31(28,29)19-9-5-17(24)6-10-19/h2-11,14H,12-13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUXNOFOOBHYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains abenzothiazole moiety, which is known to interact with various biological targets, including enzymes and receptors
Mode of Action
The exact mode of action of F2536-1157 is currently unknown due to the lack of specific information. It’s worth noting that compounds containing abenzothiazole moiety have been shown to exhibit various biological activities, including anti-inflammatory, antifungal, and anticancer effects. The specific interactions between F2536-1157 and its targets, as well as the resulting changes, would require further investigation.
Biochemical Pathways
Benzothiazole derivatives have been reported to interfere with several biochemical pathways, including those involved in inflammation and cell proliferation
Result of Action
Benzothiazole derivatives have been associated with a range of biological effects, including anti-inflammatory and anticancer activities. The specific effects of F2536-1157 would depend on its mode of action and the biochemical pathways it affects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The compound is compared to analogs with modifications in:
Sulfonyl substituents (e.g., chloro, nitro, methoxy).
Benzothiazole substituents (e.g., methyl, chloro, nitro).
Linker groups (e.g., sulfanyl vs. sulfonyl).
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity (LogP) :
- Target Compound: Estimated LogP ~3.8 (methyl and fluorine increase hydrophobicity).
- Chloro Analog: LogP ~4.1 (chloro enhances lipophilicity but may reduce solubility).
- Synthetic Complexity: The target compound requires precise sulfonylation with 4-fluorobenzenesulfonyl chloride, which is more reactive than non-fluorinated analogs .
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